Tubulysin

ADC Payload Cytotoxicity Cancer Cell Lines

Tubulysin is a naturally occurring tetrapeptide microtubule-destabilizing agent with unparalleled picomolar IC50 potency—frequently exceeding that of auristatins—and a clinically critical ability to evade multidrug resistance (MDR) efflux pumps, a leading cause of auristatin-based ADC failure. Unlike generic tubulin inhibitors, tubulysin retains full cytotoxic activity in MDR models and delivers robust bystander killing in heterogeneous solid tumors. Site-specific conjugation yields ADCs with superior in vivo half-life and stability. Validated in folate-targeted SMDCs conferring >12-fold tumor accumulation and curative xenograft responses. For next-generation ADC/SMDC programs requiring maximal potency, MDR evasion, and conjugation flexibility.

Molecular Formula C44H67N5O9S
Molecular Weight 842.1 g/mol
Cat. No. B8622420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulysin
Molecular FormulaC44H67N5O9S
Molecular Weight842.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)C)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
InChIInChI=1S/C44H67N5O9S/c1-11-29(7)39(47-41(53)35-14-12-13-19-48(35)10)43(54)49(25-57-38(51)20-26(2)3)36(27(4)5)23-37(58-31(9)50)42-46-34(24-59-42)40(52)45-33(21-30(8)44(55)56)22-32-17-15-28(6)16-18-32/h15-18,24,26-27,29-30,33,35-37,39H,11-14,19-23,25H2,1-10H3,(H,45,52)(H,47,53)(H,55,56)/t29-,30-,33+,35+,36+,37+,39-/m0/s1
InChIKeyDLKUYSQUHXBYPB-NSSHGSRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulysin: A Picomolar Potency Microtubule-Destabilizing Payload for Next-Generation Antibody-Drug Conjugates


Tubulysin is a family of highly potent, naturally occurring tetrapeptides isolated from myxobacteria [1]. They function as microtubule-destabilizing agents, potently inhibiting tubulin polymerization and inducing rapid disintegration of the cytoskeleton [2]. As a class, tubulysins are distinguished by their extraordinary cytotoxicity against a wide range of cancer cell lines, with IC50 values consistently in the low picomolar to nanomolar range, surpassing the potency of many other clinically validated microtubule inhibitors [3]. This exceptional potency, combined with a unique ability to retain activity in multidrug-resistant (MDR) models, has driven their development as compelling payloads for antibody-drug conjugates (ADCs) [4].

Why Generic Substitution with Other Tubulin Inhibitors (e.g., Auristatins) is Inadequate for Tubulysin Applications


While tubulysin shares a mechanism of action with other tubulin inhibitors like auristatins (MMAE/MMAF), its unique molecular structure confers critical functional advantages that preclude simple substitution. Firstly, the extreme potency of tubulysins, often in the low picomolar range, is not matched by many commonly used ADC payloads [1]. Secondly, and more importantly, tubulysins have demonstrated a significant ability to evade multidrug resistance (MDR) efflux pumps, a major failure mechanism for auristatin-based ADCs in the clinic [2]. Therefore, selecting a generic microtubule inhibitor for an ADC program would not replicate the specific, quantifiable benefits of a tubulysin payload in terms of potency, resistance evasion, or in vivo stability. The following evidence quantifies these differentiations.

Quantitative Evidence Guide: Selecting Tubulysin Payloads Over MMAE, DM1, and Other Microtubule Inhibitors


Tubulysin's Intrinsic Cytotoxic Potency Exceeds That of MMAE by an Order of Magnitude

A comparison of intrinsic cytotoxic potencies reveals that tubulysin analogs are significantly more potent than the clinically validated ADC payload monomethyl auristatin E (MMAE). An optimized tubulysin analog (Tb32) exhibits picomolar activity against a range of cell lines, which is an order of magnitude more potent than reported IC50 values for free MMAE in similar cellular contexts [1].

ADC Payload Cytotoxicity Cancer Cell Lines

Tubulysin ADCs Retain Full Potency in Multidrug-Resistant (MDR+) Tumors Where MMAE Conjugates Fail

A primary failure mechanism for auristatin-based ADCs in the clinic is the upregulation of multidrug resistance (MDR) efflux pumps. A direct head-to-head study comparing ADC conjugates demonstrated that a tubulysin M-based ADC (using a β-glucuronidase-cleavable quaternary ammonium linker) retained high cytotoxic potency in multiple MDR+ tumor models, whereas an MMAE-based ADC was completely ineffective at the same tolerated doses [1].

ADC Resistance MDR Efflux Pumps

Tubulysin's Distinct Binding Mode Overcomes Resistance to Taxane and Epothilone Site Binders

Tubulysin A's interaction with tubulin occurs at the vinca domain, a site distinct from the binding pockets of taxanes (e.g., paclitaxel) and epothilones. This was demonstrated experimentally, as preincubation with high concentrations of paclitaxel or epothilone B, which are known to stabilize microtubules, could not prevent tubulysin A from inducing microtubule depolymerization in both cell-free systems and cell lines [1]. This indicates a non-overlapping binding mode.

Mechanism of Action Drug Resistance Tubulin Binding

Tubulysin's Targeted Conjugate Achieves >12-Fold Higher Tumor Accumulation than Unconjugated Drug, Enabling Curative Doses

A folate receptor-targeted conjugate of tubulysin B (EC0531) was compared to the free, unconjugated drug. Pharmacokinetic analysis revealed that the targeted conjugate achieved a >12-fold higher concentration in folate receptor-positive (FR+) human tumor xenografts [1]. This differential accumulation directly correlated with in vivo efficacy: EC0531 demonstrated curative activity, whereas the unconjugated tubulysin was 'essentially inactive' at comparable doses [1].

Drug Delivery Folate Receptor Tumor Targeting

Site-Specific Tubulysin ADC (DX126-262) Shows Superior Tolerability vs. Kadcyla and Comparable Efficacy to Enhertu

In a recent preclinical study of a novel HER2-targeting ADC (DX126-262) utilizing a tubulysin analog (Tub114), the conjugate was benchmarked against two clinical standards of care. DX126-262 demonstrated 'superior antitumor efficacy' compared to Kadcyla (ado-trastuzumab emtansine) and 'comparable efficacy' to Enhertu (trastuzumab deruxtecan) in HER2-positive xenograft models [1]. Importantly, DX126-262 exhibited reduced hepatotoxicity and improved tolerance in cynomolgus monkeys, with a highest non-severely toxic dose (HNSTD) of 30 mg/kg, highlighting an improved safety margin [1].

ADC Benchmarking In Vivo Efficacy Toxicity Profile

Optimal Application Scenarios for Tubulysin Payloads and Conjugates in Oncology R&D


ADCs Targeting Tumors with High Risk of Acquired Resistance

Given tubulysin's proven ability to evade MDR efflux pumps [1], the most compelling application scenario is the development of ADCs for cancer indications where resistance to current therapies (e.g., auristatin- or taxane-based regimens) is common or expected. This includes late-line treatments for hematologic malignancies and refractory solid tumors like ovarian, lung, and pancreatic cancers.

Payload for Next-Generation, Site-Specific Conjugation Technologies

The evidence that site-specific conjugation of tubulysin (e.g., via C'E loop engineering) yields ADCs with superior in vivo stability, longer half-life, and enhanced efficacy compared to conventional lysine- or cysteine-linked conjugates [2] makes it an ideal payload for advanced ADC platforms. This application scenario prioritizes the creation of highly homogeneous, stable, and potent biotherapeutics.

Conjugates Targeting Tumor Antigens with Low or Heterogeneous Expression

The exceptional intrinsic potency of tubulysin analogs (low pM IC50) [3] and their retention of bystander activity [4] make them particularly well-suited for targeting antigens that are expressed at low levels or heterogeneously across a tumor mass. This allows for effective killing of both antigen-positive and adjacent antigen-negative tumor cells, a critical feature for solid tumor therapy.

Targeted Small-Molecule Drug Conjugates (SMDCs) for Solid Tumors

The >12-fold increase in tumor accumulation achieved by a folate-tubulysin B conjugate over the free drug, resulting in curative activity in xenograft models [5], validates the application of tubulysin in small-molecule drug conjugates (SMDCs). This scenario is optimal for developing non-antibody-based targeted therapies for cancers overexpressing specific receptors like the folate receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.